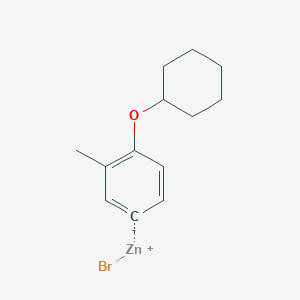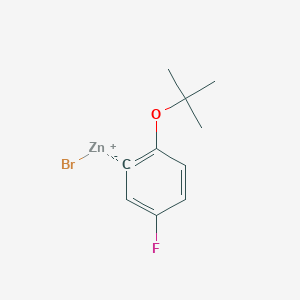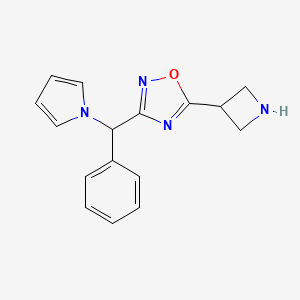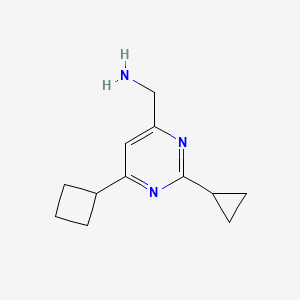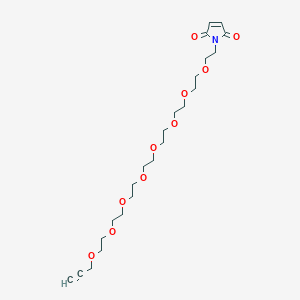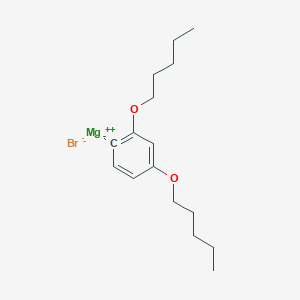
(2,4-Bis(n-pentyloxy)phenyl)magnesium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-bis(n-pentyloxy)phenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF) is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is known for its ability to form carbon-carbon bonds, making it a valuable tool in the construction of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-bis(n-pentyloxy)phenyl)magnesium bromide typically involves the reaction of 2,4-bis(n-pentyloxy)bromobenzene with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then typically stored and transported in THF to maintain its stability.
化学反应分析
Types of Reactions
(2,4-bis(n-pentyloxy)phenyl)magnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic molecules to form new carbon-carbon bonds.
Coupling Reactions: Participates in cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Common reagents used with this compound include aldehydes, ketones, esters, and halides. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from decomposing.
Major Products
The major products formed from reactions involving this compound include secondary and tertiary alcohols, biaryl compounds, and substituted aromatic compounds.
科学研究应用
(2,4-bis(n-pentyloxy)phenyl)magnesium bromide has a wide range of applications in scientific research, including:
Organic Synthesis: Used to construct complex organic molecules, particularly in the pharmaceutical industry for drug development.
Material Science: Employed in the synthesis of polymers and other advanced materials.
Biological Research: Utilized in the modification of biomolecules for studying biological processes.
Industrial Chemistry: Applied in the production of fine chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of (2,4-bis(n-pentyloxy)phenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium bromide moiety acts as a leaving group, facilitating the reaction.
相似化合物的比较
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent with similar reactivity but lacks the pentyloxy substituents.
(2,4-Dimethoxyphenyl)magnesium Bromide: Similar structure but with methoxy groups instead of pentyloxy groups.
(2,4-Di-tert-butylphenyl)magnesium Bromide: Contains bulky tert-butyl groups, affecting its reactivity and steric properties.
Uniqueness
(2,4-bis(n-pentyloxy)phenyl)magnesium bromide is unique due to the presence of pentyloxy groups, which can influence the electronic and steric properties of the compound. This can affect its reactivity and selectivity in chemical reactions, making it a valuable reagent for specific synthetic applications.
属性
分子式 |
C16H25BrMgO2 |
|---|---|
分子量 |
353.58 g/mol |
IUPAC 名称 |
magnesium;1,3-dipentoxybenzene-6-ide;bromide |
InChI |
InChI=1S/C16H25O2.BrH.Mg/c1-3-5-7-12-17-15-10-9-11-16(14-15)18-13-8-6-4-2;;/h9-10,14H,3-8,12-13H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
OLZNDVYAUIFINK-UHFFFAOYSA-M |
规范 SMILES |
CCCCCOC1=CC(=[C-]C=C1)OCCCCC.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14885531.png)
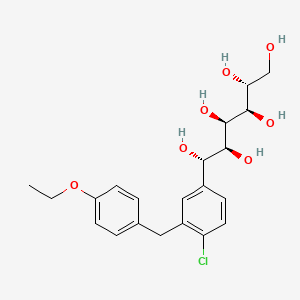
![4-amino-1-{5-O-[({[2-(trimethylammonio)ethoxy]phosphinato}oxy)phosphinato]pentofuranosyl}pyrimidin-2(1H)-one](/img/structure/B14885540.png)
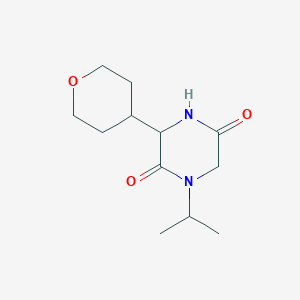
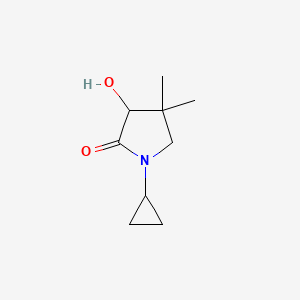
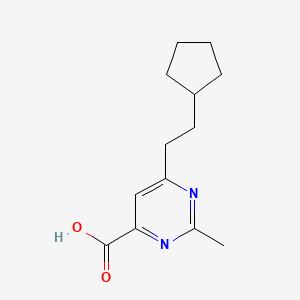
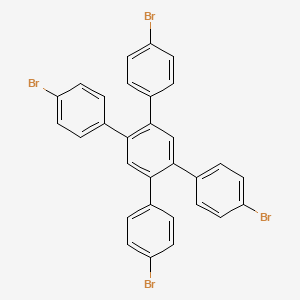

![2-Phenyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[2,3]benzofuro[6,5-d]oxazole](/img/structure/B14885587.png)
